![molecular formula C9H6KNO3 B2390729 Potassium;4-methyl-1,3-benzoxazole-2-carboxylate CAS No. 2445793-92-8](/img/structure/B2390729.png)
Potassium;4-methyl-1,3-benzoxazole-2-carboxylate
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Overview
Description
Potassium;4-methyl-1,3-benzoxazole-2-carboxylate, also known as potassium benzoxazolinate, is a chemical compound that has been widely used in scientific research. It is a potassium salt of benzoxazolinate, a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
Benzoxazole derivatives, including Potassium;4-methyl-1,3-benzoxazole-2-carboxylate, have been found to exhibit significant antimicrobial activity. They have been tested against various bacterial strains such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and fungal strains like Candida albicans and Aspergillus niger .
Anticancer Activity
Benzoxazole compounds have also shown promising results in the field of cancer research. They have been tested against the human colorectal carcinoma (HCT116) cancer cell line and have shown significant anticancer activity .
Anti-inflammatory and Analgesic Activities
Some benzoxazole derivatives have shown anti-inflammatory and analgesic activities . This suggests that Potassium;4-methyl-1,3-benzoxazole-2-carboxylate could potentially be used in the development of new anti-inflammatory and analgesic drugs.
Antifungal Activity
Benzoxazole compounds have demonstrated potent antifungal activity. For instance, certain benzoxazole derivatives have shown significant activity against Candida albicans and Aspergillus niger .
Synthesis of HIV-reverse Transcriptase Inhibitor
2-Methylbenzoxazole, a similar compound to Potassium;4-methyl-1,3-benzoxazole-2-carboxylate, has been used in the synthesis of the HIV-reverse transcriptase inhibitor L-696,299 . This suggests that Potassium;4-methyl-1,3-benzoxazole-2-carboxylate could potentially be used in similar applications.
Synthesis of Bis-styryl Dyes
2-Methylbenzoxazole has been used in the synthesis of bis-styryl dyes . Given the structural similarity, Potassium;4-methyl-1,3-benzoxazole-2-carboxylate could potentially be used in similar dye synthesis processes.
Mechanism of Action
Target of Action
Potassium;4-methyl-1,3-benzoxazole-2-carboxylate is a derivative of benzoxazole . Benzoxazoles are known to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory effects, and more . .
Mode of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Benzoxazole derivatives, however, have been synthesized via different pathways , suggesting that they may interact with multiple biochemical pathways in the body.
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities , suggesting that they may have similar effects at the molecular and cellular levels.
properties
IUPAC Name |
potassium;4-methyl-1,3-benzoxazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3.K/c1-5-3-2-4-6-7(5)10-8(13-6)9(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTPESABAYADCS-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6KNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;4-methyl-1,3-benzoxazole-2-carboxylate |
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